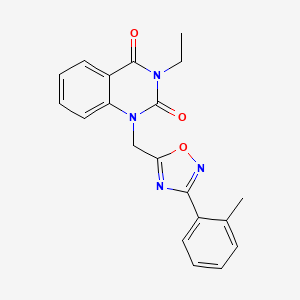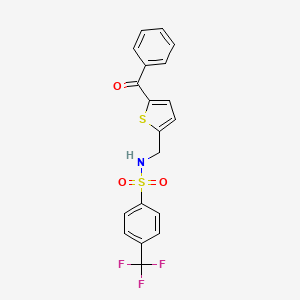![molecular formula C24H25NO5 B2404563 3-(4-methoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 946384-51-6](/img/structure/B2404563.png)
3-(4-methoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, a tetrahydrofuran ring, and a chromeno[8,7-e][1,3]oxazin-2(8H)-one moiety. These groups are common in many bioactive compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. The presence of the tetrahydrofuran ring, for example, could affect the compound’s conformation and reactivity . The methoxyphenyl group could participate in various chemical reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability are typically determined experimentally . These properties can be influenced by the compound’s molecular structure and the presence of various functional groups .Scientific Research Applications
Heterocyclic Derivative Synthesis
Research has shown that compounds with structural features similar to the specified molecule can be synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions, yielding various heterocyclic derivatives such as tetrahydrofuran and oxazoline derivatives in satisfactory yields. These processes are significant for creating compounds with potential applications in material science and pharmaceuticals (Bacchi et al., 2005).
Antimicrobial Activities
Some related compounds exhibit antimicrobial activities, suggesting potential for the development of new antimicrobial agents. Novel triazole derivatives, for instance, have shown good or moderate activities against various microorganisms, indicating the relevance of such structures in medicinal chemistry (Bektaş et al., 2007).
Catalytic Hydrogenation
Catalytic hydrogenation studies of compounds containing oxazin rings have been conducted, demonstrating the transformation of these compounds into different products under specific conditions. Such studies are crucial for understanding reaction mechanisms and developing new synthetic methods in organic chemistry (Sukhorukov et al., 2008).
Photochromic Materials
Research into benzoxazine monomers incorporating coumarin rings, which share structural similarities with the specified molecule, has contributed to the development of photochromic materials. These materials have potential applications in optical storage devices, sensors, and switches due to their ability to undergo reversible structural changes upon exposure to light (Kiskan & Yagcı, 2007).
Pharmacological Activities
The synthesis of novel heterocyclic systems based on fused oxazine structures has been explored for their antioxidant and anticancer activities. Such research underscores the importance of these compounds in discovering new therapeutic agents (Mahmoud, El-Bordany, & Elsayed, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-15-19-9-10-21-20(13-25(14-29-21)12-18-4-3-11-28-18)23(19)30-24(26)22(15)16-5-7-17(27-2)8-6-16/h5-10,18H,3-4,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZWWTVKTDDDGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4CCCO4)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

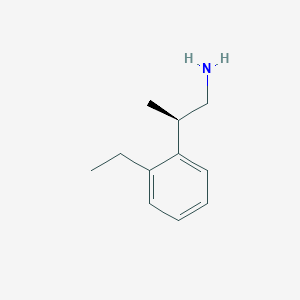
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2404483.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2404484.png)
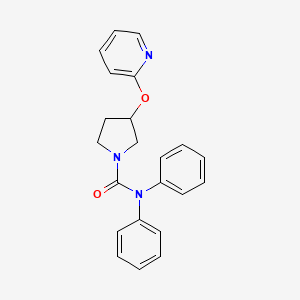
![3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2404488.png)
![2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2404489.png)
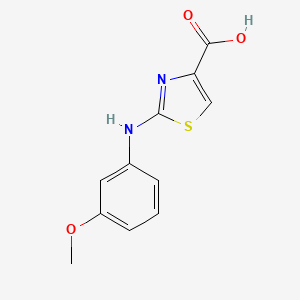
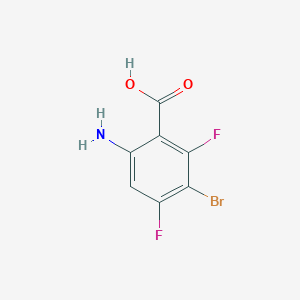
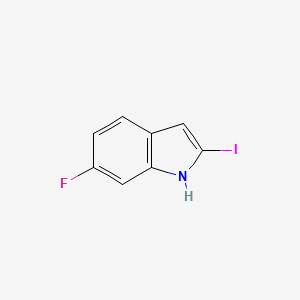
![1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2404495.png)
